Atazanavir-d6

Beschreibung

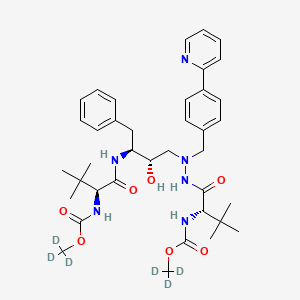

Structure

2D Structure

Eigenschaften

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-ORLNJQPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678684 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092540-50-5 | |

| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of atazanavir, a potent HIV-1 protease inhibitor. It also addresses the potential implications of deuterium substitution, specifically in the context of atazanavir-d6, based on available data for deuterated analogs. This document is intended to serve as a resource for researchers and professionals involved in antiviral drug development.

Core Mechanism of Action: Inhibition of HIV-1 Protease

Atazanavir is an azapeptide analogue that acts as a highly specific inhibitor of the HIV-1 protease enzyme.[1] This viral enzyme is critical for the late stages of the HIV-1 replication cycle, where it cleaves the newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes.[1]

The mechanism of action can be summarized as follows:

-

Competitive Inhibition: Atazanavir competitively binds to the active site of the HIV-1 protease.[1]

-

Prevention of Polyprotein Cleavage: This binding prevents the protease from processing the viral polyproteins.

-

Formation of Immature Virions: As a result, only immature, non-infectious viral particles are produced, effectively halting the spread of the virus.[1]

The Role of Deuterium Substitution: this compound

However, research on other deuterated forms of atazanavir, such as CTP-518, provides insights into the potential effects of deuterium substitution. Studies on CTP-518, a deuterated form of atazanavir, have shown that it exhibits similar in vitro antiviral activity to the parent compound.[] The primary advantage of deuteration in this context is the potential to alter the drug's metabolic profile. Deuterium substitution can lead to a reduced rate of metabolism, thereby increasing the drug's half-life and systemic exposure.[] For CTP-518, in vitro experiments using human liver microsomes demonstrated a 51% increase in its half-life compared to atazanavir.[] This suggests that while the core mechanism of action at the enzyme level is likely unchanged, the pharmacokinetic properties could be significantly improved.

Quantitative In Vitro Data

The following tables summarize key quantitative parameters for atazanavir based on in vitro studies. Data for this compound is not available in the public domain; however, based on the findings for CTP-518, it is hypothesized that the values would be similar to atazanavir.[]

Table 1: In Vitro Anti-HIV-1 Activity of Atazanavir

| Parameter | Cell Line | Value (nM) | Reference |

| EC50 | Peripheral Blood Mononuclear Cells (PBMCs) | 2-5 | [1] |

| EC50 | CEM-SS Cells | 2-5 | [1] |

| EC50 | MT-2 Cells | 2-5 | [1] |

Table 2: Atazanavir Inhibition of HIV-1 Protease

| Parameter | Value (nM) | Reference |

| Ki | 2.66 | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used to evaluate the in vitro activity of HIV-1 protease inhibitors.

HIV-1 Protease Enzyme Inhibition Assay (Ki Determination)

This assay quantifies the inhibitory activity of a compound against the purified HIV-1 protease enzyme.

-

Reagents and Materials:

-

Recombinant HIV-1 protease

-

Fluorogenic substrate (e.g., a peptide containing a cleavage site for HIV-1 protease flanked by a fluorophore and a quencher)

-

Assay buffer (e.g., sodium acetate buffer at pH 5.5)

-

Test compound (Atazanavir)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a series of dilutions of the test compound in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the fluorogenic substrate, and the diluted test compound.

-

Initiate the reaction by adding the recombinant HIV-1 protease to each well.

-

Incubate the plate at 37°C.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

The rate of reaction is determined from the linear phase of the fluorescence curve.

-

The inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Cell-Based Antiviral Activity Assay (EC50 Determination)

This assay measures the concentration of a compound required to inhibit 50% of viral replication in a cell culture system.

-

Reagents and Materials:

-

HIV-1 permissive cell line (e.g., MT-4, CEM-SS, or PBMCs)

-

HIV-1 viral stock

-

Cell culture medium

-

Test compound (Atazanavir)

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)

-

-

Procedure:

-

Seed the 96-well plates with the host cells at a predetermined density.

-

Prepare a series of dilutions of the test compound in cell culture medium.

-

Add the diluted test compound to the wells containing the cells.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Incubate the plates at 37°C in a CO2 incubator for a period of 3-7 days.

-

After the incubation period, quantify the extent of viral replication in the cell culture supernatant or cell lysates using a suitable method (e.g., p24 ELISA).

-

The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of a compound that causes a 50% reduction in cell viability.

-

Reagents and Materials:

-

The same cell line used in the antiviral assay

-

Test compound (Atazanavir)

-

Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

-

96-well cell culture plates

-

Spectrophotometer or luminometer

-

-

Procedure:

-

Seed the 96-well plates with the host cells.

-

Add a series of dilutions of the test compound to the wells.

-

Incubate the plates for the same duration as the antiviral assay.

-

Add the cell viability reagent to each well and incubate for the recommended time.

-

Measure the absorbance or luminescence according to the manufacturer's instructions.

-

The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

-

Visualizations

The following diagrams illustrate the signaling pathway of HIV-1 replication and the experimental workflows.

References

An In-depth Technical Guide to the Synthesis and Purification of Atazanavir-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of this compound, a deuterated internal standard crucial for the accurate quantification of the antiretroviral drug Atazanavir in pharmacokinetic and metabolic studies. While specific proprietary synthesis methods are not publicly disclosed, this document outlines a chemically sound and plausible multi-step synthetic route and purification protocol based on established organic chemistry principles and available literature on the synthesis of Atazanavir.

Overview of this compound

This compound is a stable isotope-labeled analog of Atazanavir, where six hydrogen atoms on the two terminal methoxycarbonyl groups are replaced with deuterium. This modification results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The key properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1092540-50-5 | [1][2][3][4] |

| Molecular Formula | C₃₈H₄₆D₆N₆O₇ | [1][3][4] |

| Molecular Weight | 710.9 g/mol | [2][3][4] |

| Purity | >95% (HPLC) | [1] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) | [4] |

| Appearance | Solid | [4] |

| Solubility | Slightly soluble in Ethanol and Methanol | [4] |

Hypothesized Synthesis of this compound

The synthesis of this compound is expected to follow a convergent synthesis strategy, similar to that of the non-labeled Atazanavir. The key step for introducing the deuterium labels is the formation of the terminal carbamate groups using a deuterated reagent. A plausible synthetic pathway is outlined below.

Synthetic Pathway Visualization

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of Atazanavir-d6, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and analytical studies involving Atazanavir.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of Atazanavir, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies to ensure accurate quantification of the parent drug in biological matrices.[1][2][3] The deuterium labeling offers a distinct mass difference, facilitating precise measurement by mass spectrometry without significantly altering the chemical behavior of the molecule.

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | [4] |

| Molecular Formula | C₃₈H₄₆D₆N₆O₇ | [3] |

| Molecular Weight | 710.9 g/mol | [2][3][4] |

| CAS Number | 1092540-50-5 | [3] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 200-205 °C | [1] |

| Solubility | Slightly soluble in ethanol and methanol. Insoluble in water. Soluble in DMSO (166 mg/mL with ultrasonic and warming). | [3][5] |

| Storage | -20°C | [3] |

Spectroscopic Data

Mass Spectrometry

Mass spectrometry is the cornerstone for the application of this compound. In quantitative bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored for both Atazanavir and its deuterated internal standard, this compound.

A common multiple reaction monitoring (MRM) transition for Atazanavir-d5 (a closely related isotopologue) is from a precursor ion (MH⁺) of m/z 710.2 to a product ion of m/z 168.0.[6] For Atazanavir, a frequently used transition is from m/z 705.3 to m/z 167.9.[7] The deuteration in this compound results in a mass shift that allows for its clear differentiation from the unlabeled drug.

NMR Spectroscopy

Experimental Protocols

Quantitative Analysis of Atazanavir using this compound by LC-MS/MS

This compound is instrumental as an internal standard for the accurate quantification of Atazanavir in biological samples such as plasma and hair.[6][8] A generalized experimental workflow is outlined below.

Caption: General workflow for the quantification of Atazanavir using this compound as an internal standard.

Methodology Details:

-

Sample Preparation: Biological samples are first spiked with a known concentration of this compound. The analytes are then extracted from the matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[8] The extract is subsequently evaporated and reconstituted in a suitable solvent for injection into the LC-MS/MS system.

-

Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 column.[6][8] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile), run in either an isocratic or gradient mode.[6][8]

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used. The instrument is set to monitor the specific MRM transitions for Atazanavir and this compound.[6]

-

Quantification: The concentration of Atazanavir in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this to a standard curve.

Solubility Determination

The solubility of Atazanavir and its analogs can be determined experimentally.

Protocol:

-

An excess amount of the compound (this compound) is added to a known volume of the solvent of interest (e.g., distilled water, phosphate buffer).

-

The mixture is agitated in a mechanical stirrer for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[9][10]

Metabolic Pathway of Atazanavir

Atazanavir undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[11][12][13] The major metabolic pathways include mono- and dioxygenation.[11][12] Minor pathways consist of glucuronidation, N-dealkylation, and hydrolysis.[11][12] Atazanavir is also an inhibitor of the UGT1A1 enzyme, which can lead to hyperbilirubinemia.[14]

Caption: Simplified metabolic pathway of Atazanavir.

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound, along with relevant experimental protocols and metabolic context. This information is critical for the design and execution of research and development activities involving this important analytical standard.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | C38H52N6O7 | CID 49849562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. japtronline.com [japtronline.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. ClinPGx [clinpgx.org]

- 13. researchgate.net [researchgate.net]

- 14. PharmGKB Summary: Atazanavir Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Atazanavir-d6, a deuterated internal standard essential for the accurate quantification of the antiretroviral drug Atazanavir in research settings. This document outlines commercial sources, technical specifications, detailed experimental protocols, and relevant biological pathways to support its effective use in drug development and pharmacokinetic studies.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable commercial suppliers catering to the research community. The quality and specifications of the product are critical for ensuring the accuracy and reproducibility of experimental results. Below is a summary of key technical data from various suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| Veeprho | --INVALID-LINK--[1] |

| Cayman Chemical | --INVALID-LINK--[2] |

| MedChemExpress | --INVALID-LINK--[3] |

| Simson Pharma Limited | --INVALID-LINK--[4] |

| Pharmaffiliates | --INVALID-LINK--[5] |

| Cleanchem | --INVALID-LINK--[6] |

Table 2: Technical Specifications of this compound

| Parameter | Specification | Source |

| CAS Number | 1092540-50-5 | [1][2][4][5][6] |

| Molecular Formula | C₃₈H₄₆D₆N₆O₇ | [1][2][6] |

| Molecular Weight | ~710.9 g/mol | [2][5][6] |

| Chemical Purity | ≥95% to 99.23% (by HPLC) | [7] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₆) | [2] |

| Appearance | Solid | [2] |

| Storage Conditions | -20°C | [7] |

Experimental Protocols

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Atazanavir in biological matrices. Its stable isotope label ensures that its chemical and physical properties are nearly identical to the unlabeled analyte, leading to similar extraction recovery and ionization efficiency, which corrects for matrix effects and variations in sample processing.

Quantification of Atazanavir in Human Plasma by UPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of multiple protease inhibitors in human plasma.

2.1.1. Materials and Reagents

-

This compound (Internal Standard)

-

Atazanavir reference standard

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2.1.2. Sample Preparation (Solid Phase Extraction)

-

To 50 µL of a human plasma sample, add 50 µL of the this compound internal standard working solution.

-

Vortex the mixture for approximately 10 seconds.

-

Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge for 2 minutes using nitrogen gas.

-

Elute the analytes with 500 µL of 0.2% formic acid in methanol into a clean collection tube.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2.1.3. UPLC-MS/MS Conditions

-

UPLC System: Waters Acquity UPLC system or equivalent.

-

Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM ammonium formate in water, adjusted to pH 4.0 with formic acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-0.8 min: 50% B

-

0.8-1.2 min: Gradient to 70% B

-

1.2-2.0 min: Re-equilibrate to 50% B

-

-

Flow Rate: 0.300 mL/min.

-

Column Temperature: 35°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Atazanavir: Monitor appropriate precursor and product ion transitions.

-

This compound: Monitor appropriate precursor and product ion transitions.

-

Quantification of Atazanavir in Human Hair by LC-MS/MS

This protocol outlines a method for measuring long-term exposure to Atazanavir by analyzing hair samples.

2.2.1. Materials and Reagents

-

This compound (Internal Standard, referred to as ATV-d5 in the source)[8]

-

Atazanavir reference standard

-

Human hair (blank)

-

Methanol

-

Acetonitrile

-

Acetic acid

-

Ammonium acetate

-

Sodium phosphate

-

Methyl tert-butyl ether (MTBE)

-

Ethyl acetate (EA)

2.2.2. Sample Preparation

-

Wash hair samples to remove external contaminants.

-

Weigh approximately 2 mg of finely cut hair into a glass test tube.

-

Add the this compound internal standard.

-

Add 0.2 M sodium phosphate solution (pH 9.4).

-

Add 3 mL of a 1:1 (v/v) mixture of MTBE and EA.

-

Vortex and centrifuge the sample at 3000 rpm for 10 minutes.[8]

-

Freeze the aqueous layer in a methanol/dry ice bath.[8]

-

Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[8]

-

Reconstitute the residue in 200 µL of 50% acetonitrile.[8]

-

Inject a 2 µL aliquot into the LC-MS/MS system.[8]

2.2.3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: BDS C-18 column (5 µm, 4.6 × 100 mm).[8]

-

Mobile Phase: Isocratic elution with 55% acetonitrile, 45% water, 0.15% acetic acid, and 4 mM ammonium acetate.[8]

-

Flow Rate: 0.8 mL/min.[8]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Biological Pathways and Experimental Workflows

Atazanavir Metabolism

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[9][10] The major metabolic pathways are monooxygenation and dioxygenation.[9][11] Minor pathways include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation.[9][11] Understanding these pathways is crucial for interpreting pharmacokinetic data and identifying potential drug-drug interactions.

Caption: Metabolic pathways of Atazanavir.

Experimental Workflow for Therapeutic Drug Monitoring

Therapeutic Drug Monitoring (TDM) of Atazanavir is essential to ensure optimal drug exposure, minimize toxicity, and manage drug interactions. This compound is a critical component of the analytical workflow for TDM.

Caption: Workflow for Atazanavir TDM using this compound.

This technical guide provides a foundational understanding of this compound for research applications. For specific applications, researchers should consult the detailed product information from their chosen supplier and relevant scientific literature.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS No- 1092540-50-5 | Simson Pharma Limited [simsonpharma.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. go.drugbank.com [go.drugbank.com]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biochemical differences between Atazanavir and its deuterated analog, Atazanavir-d6. The strategic replacement of hydrogen atoms with deuterium in the Atazanavir molecule primarily aims to modulate its metabolic profile, a concept rooted in the kinetic isotope effect. This alteration can lead to a more favorable pharmacokinetic profile, potentially enhancing therapeutic efficacy and patient compliance. This document will delve into the structural nuances, metabolic pathways, and the theoretical and observed impacts of deuteration on the biochemical properties of Atazanavir.

Physicochemical Properties: A Comparative Overview

Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated form, this compound, is structurally identical except for the substitution of six hydrogen atoms with deuterium. This subtle modification results in a marginal increase in molecular weight but does not significantly alter fundamental physicochemical properties such as lipophilicity (LogP) and polar surface area.

| Property | Atazanavir | This compound | Reference |

| Molecular Formula | C₃₈H₅₂N₆O₇ | C₃₈H₄₆D₆N₆O₇ | [2][3] |

| Molecular Weight | 704.86 g/mol | 710.9 g/mol | [2][3] |

| CAS Number | 198904-31-3 | 1092540-50-5 | [2][3] |

The Kinetic Isotope Effect and its Impact on Metabolism

The primary biochemical distinction between Atazanavir and this compound lies in their metabolic stability, a direct consequence of the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position.

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[4][5] The major metabolic pathways include monooxygenation and dioxygenation.[6] By strategically placing deuterium atoms at sites susceptible to CYP3A4/5-mediated metabolism, the rate of metabolic breakdown of this compound is reduced.

A deuterated analog of atazanavir, known as CTP-518, was developed by Concert Pharmaceuticals. In vitro studies with human liver microsomes demonstrated that CTP-518 increased the metabolic half-life by 51% compared to atazanavir. Furthermore, in vivo studies in monkeys showed a 52% increase in half-life for the deuterated compound. This evidence strongly supports the hypothesis that deuteration significantly enhances the metabolic stability of Atazanavir.

Comparative Biochemical Parameters

While extensive comparative data for this compound is not publicly available, the information on CTP-518 provides valuable insights.

| Parameter | Atazanavir | This compound (CTP-518) | Expected Impact of Deuteration |

| Metabolic Half-life (in vitro, HLM) | - | Increased by 51% | Slower metabolism due to KIE |

| Metabolic Half-life (in vivo, monkeys) | - | Increased by 52% | Reduced clearance and longer exposure |

| Protein Binding | 86% bound to human serum proteins[6] | Not reported | Not expected to be significantly altered |

| HIV-1 Protease Inhibition (EC₅₀) | 2 to 5 nM[1] | Similar to Atazanavir | Not expected to be significantly altered |

| UGT1A1 Inhibition (IC₅₀) | ~2.5 µM[7] | Not reported | Not expected to be significantly altered |

It is important to note that protein binding and enzyme inhibition are primarily governed by the three-dimensional structure and electronic properties of the molecule, which are not substantially changed by deuterium substitution. Therefore, the pharmacodynamic properties of this compound, such as its inhibitory activity against HIV-1 protease and UGT1A1, are expected to be comparable to those of Atazanavir.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical in vitro experiment to compare the metabolic stability of Atazanavir and this compound.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Atazanavir and this compound in human liver microsomes.

Materials:

-

Atazanavir and this compound

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) for reaction termination

-

Internal standard (e.g., a structurally similar, stable compound)

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: A reaction mixture is prepared containing HLM and phosphate buffer.

-

Initiation: The test compounds (Atazanavir or this compound) are added to the reaction mixture and pre-warmed. The metabolic reaction is initiated by the addition of the NADPH regenerating system.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

-

Sample Preparation: The terminated samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. Intrinsic clearance is calculated as CLᵢₙₜ = (0.693 / t₁/₂) / (protein concentration).

LC-MS/MS Analysis of Atazanavir and this compound in Plasma

Objective: To develop a sensitive and specific method for the simultaneous quantification of Atazanavir and this compound in plasma samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Methodology:

-

Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile, followed by centrifugation. Alternatively, solid-phase extraction (SPE) can be used for cleaner samples.

-

Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used to separate the analytes from endogenous plasma components.

-

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for Atazanavir and this compound are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Atazanavir | 705.4 | 168.1 |

| This compound | 711.4 | 168.1 |

-

Quantification: A calibration curve is constructed using known concentrations of Atazanavir and this compound spiked into blank plasma. The concentration of the analytes in the unknown samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Signaling Pathways and Logical Relationships

Atazanavir Metabolism

The following diagram illustrates the primary metabolic pathways of Atazanavir mediated by CYP3A enzymes. Deuteration at the sites of oxidation is expected to slow down these metabolic conversions.

Logical Relationship of Deuteration Effect

This diagram illustrates the logical flow of how deuterium substitution leads to altered pharmacokinetic properties.

Conclusion

The primary biochemical difference between this compound and Atazanavir is the enhanced metabolic stability of the deuterated compound due to the kinetic isotope effect. This leads to a reduced rate of metabolism by CYP3A enzymes, resulting in a longer plasma half-life and altered pharmacokinetic profile. While direct comparative data on protein binding and enzyme inhibition are limited, these properties are not expected to be significantly affected by deuteration. The strategic use of deuterium substitution, as exemplified by the development of CTP-518, represents a promising approach to optimize the therapeutic properties of established drugs like Atazanavir, potentially leading to improved treatment regimens for patients with HIV. Further publication of clinical data on deuterated Atazanavir analogs is anticipated to provide a more complete quantitative picture of these biochemical differences in humans.

References

- 1. Investigational protease inhibitors as antiretroviral therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. researchgate.net [researchgate.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. cafc.uscourts.gov [cafc.uscourts.gov]

- 6. Concert Pharmaceuticals Inc. [insights.citeline.com]

- 7. Modeling Metabolic Effects of the HIV Protease Inhibitor Ritonavir In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Atazanavir-d6, a deuterated analog of the HIV protease inhibitor Atazanavir. The information presented herein is crucial for maintaining the integrity and ensuring the accuracy of research and development activities involving this compound. Data and protocols are primarily based on information available for Atazanavir, serving as a close surrogate for its deuterated counterpart, as specific stability studies on this compound are limited in publicly available literature.

Overview of this compound

This compound is a stable isotope-labeled version of Atazanavir, where six hydrogen atoms have been replaced with deuterium. This labeling is typically used in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Atazanavir in biological matrices. The chemical integrity of this compound is paramount for its use in such sensitive analytical methods.

Storage and Stability

Proper storage is critical to prevent the degradation of this compound. The following tables summarize the recommended storage conditions and observed stability based on available data from commercial suppliers and stability studies of Atazanavir.

Table 1: Recommended Storage Conditions for this compound (Solid Form)

| Condition | Temperature | Duration | Source |

| Long-term Storage | -20°C | ≥ 4 years | [1] |

| -20°C | 3 years | [2] | |

| Short-term Storage | 4°C | 2 years | [2] |

| Shipping | Ambient | As required | [3] |

Table 2: Stability of Atazanavir in Solution

| Solvent | Temperature | Duration | Source |

| In solvent | -80°C | 6 months | [2] |

| In solvent | -20°C | 1 month | [2] |

Note: The stability of this compound in solution may vary depending on the solvent used. It is recommended to prepare solutions fresh and store them under the specified conditions for the shortest time necessary.

Forced Degradation Studies of Atazanavir

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections detail the experimental protocols for stress testing of Atazanavir, which are instructive for handling and analyzing this compound.

Experimental Workflow for Forced Degradation Studies

The general workflow for conducting forced degradation studies on Atazanavir is depicted in the following diagram.

Caption: A general experimental workflow for conducting forced degradation studies.

Table 3: Summary of Forced Degradation Conditions for Atazanavir

| Stress Condition | Reagent/Condition | Time | Temperature | Reference |

| Acid Hydrolysis | 0.1N HCl | 3 hours | 70°C | [4] |

| Base Hydrolysis | 0.1N NaOH | 3 hours | 70°C | [4] |

| Oxidative Degradation | 3% H₂O₂ | 3 hours | 70°C | [4] |

| Thermal Degradation | Dry Heat | 3.5 hours | 110°C | [4] |

| Photolytic Degradation | UV Light | 4 days | Ambient | [4] |

Key Findings from Forced Degradation Studies of Atazanavir:

-

Acidic Conditions: Atazanavir shows some degradation under acidic conditions.[5]

-

Basic Conditions: Significant degradation is observed under basic conditions.[6]

-

Oxidative Conditions: Atazanavir is susceptible to oxidative degradation.[6]

-

Thermal Stress: The drug shows degradation at high temperatures.[5]

-

Photolytic Stress: Exposure to light can lead to degradation.[6]

Analytical Methodology for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique used for this purpose.

Table 4: Typical RP-HPLC Method Parameters for Atazanavir Analysis

| Parameter | Typical Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 250 nm |

| Temperature | Ambient or controlled (e.g., 30°C) |

Note: The specific mobile phase composition and gradient may need to be optimized to achieve adequate separation of degradation products.

Metabolic Pathways of Atazanavir

The metabolism of Atazanavir in vivo can be considered a form of biological degradation. Understanding these pathways is important for interpreting pharmacokinetic data and identifying potential metabolites. The primary routes of metabolism are oxidation, hydrolysis, and N-dealkylation.[7]

Caption: A simplified diagram of the major metabolic pathways of Atazanavir.

Conclusion

The stability and proper storage of this compound are critical for its intended use in research and development. This technical guide summarizes the best practices for storage and provides insights into the potential degradation pathways based on studies of the non-deuterated parent compound, Atazanavir. For optimal results, it is recommended to store this compound solid at -20°C for long-term use and to minimize the storage time of solutions. When conducting stability studies, the forced degradation protocols and analytical methods described for Atazanavir provide a robust starting point. Researchers should always refer to the certificate of analysis and any supplier-specific storage recommendations for the particular lot of this compound being used.

References

- 1. ijrpr.com [ijrpr.com]

- 2. Study of forced degradation behaviour of cobicistat and atazanavir using LC/ESI/QTOF/MS; a combination of in-sourced and collision-induced dissociation for evaluation of the fragmentation patterns of degradation products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Development and validation of a stability-indicating RP–HPLC method for estimation of atazanavir sulfate in bulk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. Development and validation of a stability-indicating RP-HPLC method for estimation of atazanavir sulfate in bulk - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atazanavir-d6, a deuterated analog of the HIV-1 protease inhibitor Atazanavir. This document outlines its core physicochemical properties, a detailed experimental protocol for its use as an internal standard in bioanalytical methods, and the biochemical pathway of its parent compound, Atazanavir.

Core Physicochemical Data

This compound is a stable, isotopically labeled version of Atazanavir, primarily utilized as an internal standard for the quantification of Atazanavir in biological samples. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, without altering its chemical properties.

| Parameter | Value | Reference |

| CAS Number | 1092540-50-5 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₈H₄₆D₆N₆O₇ | [1][3][5][6] |

| Molecular Weight | 710.9 g/mol | [1][2][3][6] |

Mechanism of Action: HIV-1 Protease Inhibition

Atazanavir acts as a potent and selective inhibitor of the HIV-1 protease enzyme.[1][2] This viral enzyme is critical for the lifecycle of the HIV virus, as it is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into smaller, functional proteins and enzymes.[1][2] By binding to the active site of the HIV-1 protease, Atazanavir blocks this cleavage process. This inhibition results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.[2]

Experimental Protocol: Quantification of Atazanavir in Human Plasma

The following is a detailed methodology for the simultaneous quantification of Atazanavir, Darunavir, and Ritonavir in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with this compound serving as the internal standard for Atazanavir.[7]

1. Materials and Reagents

-

Reference standards: Atazanavir, Darunavir, Ritonavir

-

Internal standards (deuterated): this compound, Darunavir-d9, Ritonavir-d6

-

HPLC grade methanol and acetonitrile

-

Bio-ultragrade ammonium formate

-

LC-MS grade formic acid

-

Human plasma (sourced ethically)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, 1 cc, 30 mg)

2. Sample Preparation (Solid-Phase Extraction)

-

To a 50 µL aliquot of a plasma sample, add 50 µL of the internal standard working solution (containing this compound).

-

Vortex the sample for approximately 10 seconds.

-

Add 100 µL of 0.1% formic acid and vortex for another 10 seconds.

-

Precondition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the preconditioned SPE cartridges.

-

Wash the cartridges with 1 mL of 5% methanol in water.

-

Dry the cartridges for 2 minutes by applying nitrogen gas.

-

Elute the analytes and internal standards from the cartridges using 500 µL of 0.2% formic acid in methanol.

3. UPLC-MS/MS Analysis

-

Chromatographic Column: Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) or equivalent.[7]

-

Mobile Phase A: 10 mM ammonium formate (pH 4.0).[7]

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient Conditions:

-

Initial to 0.8 min: 50% A / 50% B

-

0.8 min to 1.2 min: Ramp to 30% A / 70% B

-

1.2 min to 2.0 min: Return to initial conditions and equilibrate.[7]

-

-

Sample Manager Temperature: 5°C.[7]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of the analytes and their corresponding internal standards.[7]

4. Data Analysis and Quantification

-

The concentration of Atazanavir in the plasma samples is determined by calculating the peak area ratio of Atazanavir to its internal standard, this compound.

-

A calibration curve is generated by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of unknown samples is then interpolated from this curve.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Atazanavir Sulfate? [synapse.patsnap.com]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Atazanavir-d6, a deuterated analog of the antiretroviral drug Atazanavir. This document summarizes its chemical and physical properties, safety information, and its primary application as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols and visualizations of its mechanism of action are included to support research and development activities.

Core Data and Properties

This compound is a stable, isotopically labeled form of Atazanavir, an azapeptide inhibitor of HIV-1 protease. The incorporation of six deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Atazanavir in biological matrices.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

| Molecular Formula | C₃₈H₄₆D₆N₆O₇ | |

| Molecular Weight | 710.9 g/mol | |

| CAS Number | 1092540-50-5 | |

| Appearance | Solid | |

| Purity | >95% (HPLC) | |

| Isotopic Enrichment | >95% | |

| Solubility | Slightly soluble in Ethanol and Methanol. |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment should be used when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H315: Causes skin irritation | P264: Wash thoroughly after handling. |

| H319: Causes serious eye irritation | P270: Do not eat, drink or smoke when using this product. |

| H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area. |

Storage and Stability: this compound should be stored at -20°C for long-term stability. It is shipped at ambient temperatures.

Mechanism of Action of Atazanavir

The therapeutic effects and side effects of Atazanavir, and by extension the application of this compound in its study, are primarily related to its interaction with two key proteins: HIV-1 protease and UDP-glucuronosyltransferase 1A1 (UGT1A1).

Inhibition of HIV-1 Protease

Atazanavir is a potent inhibitor of HIV-1 protease, an enzyme crucial for the lifecycle of the HIV virus. By binding to the active site of this enzyme, Atazanavir prevents the cleavage of viral Gag and Gag-Pol polyproteins. This disruption results in the production of immature, non-infectious viral particles, thereby suppressing viral replication.

Caption: Atazanavir inhibits HIV-1 protease, preventing polyprotein cleavage and viral maturation.

Inhibition of UGT1A1 and Hyperbilirubinemia

A common side effect of Atazanavir therapy is hyperbilirubinemia, a condition characterized by elevated levels of bilirubin in the blood. This occurs because Atazanavir is a competitive inhibitor of UGT1A1, the primary enzyme responsible for the glucuronidation of bilirubin, which is a necessary step for its excretion. Inhibition of UGT1A1 leads to an accumulation of unconjugated bilirubin.

Caption: Atazanavir inhibits the UGT1A1 enzyme, leading to elevated unconjugated bilirubin levels.

Experimental Protocols: Quantification of Atazanavir

This compound is primarily used as an internal standard for the accurate quantification of Atazanavir in biological samples, such as plasma or hair, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation Workflow

The following diagram outlines a typical workflow for the preparation of biological samples for LC-MS/MS analysis.

Caption: A generalized workflow for preparing biological samples for Atazanavir quantification.

LC-MS/MS Methodological Parameters

The following table provides a summary of typical parameters for an LC-MS/MS method for the quantification of Atazanavir using this compound as an internal standard. These are representative and may require optimization for specific applications.

| Parameter | Description |

| Chromatographic Column | Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 μm) or equivalent. |

| Mobile Phase | A gradient of 10 mM ammonium formate (pH 4.0) and acetonitrile is commonly used. |

| Flow Rate | Typically around 0.300 mL/min. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Atazanavir: m/z 705.3 → 168.0this compound: m/z 710.9 → 168.0 (example, may vary slightly based on deuteration pattern) |

| Concentration Range | Typically validated over a range of 5.0–6000 ng/mL for plasma samples. |

This method allows for the highly selective and sensitive quantification of Atazanavir in complex biological matrices, with the use of this compound correcting for variability in sample preparation and instrument response.

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Atazanavir-d6 as an internal standard in the quantitative analysis of Atazanavir using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variations during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method.[1]

Principle and Rationale

In LC-MS/MS-based quantification, an internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls. The ideal internal standard has physicochemical properties very similar to the analyte of interest. This compound, a deuterated variant of Atazanavir, is an excellent internal standard because it co-elutes with Atazanavir and exhibits similar ionization efficiency in the mass spectrometer. However, it is distinguishable by its higher mass-to-charge ratio (m/z). This allows for the normalization of the analyte's signal to the IS's signal, compensating for potential variability in sample extraction, injection volume, and matrix effects.

Experimental Protocols

The following protocols are compiled from validated methods for the determination of Atazanavir in biological matrices.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation (PPT).

2.1.1. Solid-Phase Extraction (SPE) from Human Plasma [2]

This method is suitable for cleaning up complex matrices like plasma and achieving high recovery.

-

Materials:

-

Oasis HLB (1 cc, 30 mg) extraction cartridges.[2]

-

Human plasma.

-

This compound internal standard working solution.

-

Methanol.

-

Acetonitrile.

-

Ammonium formate.

-

Formic acid.

-

-

Procedure:

-

To 50 µL of human plasma, add the internal standard (this compound).[2]

-

Pre-treat the sample as required (e.g., vortex).

-

Condition the Oasis HLB SPE cartridge with methanol followed by water.

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

2.1.2. Liquid-Liquid Extraction (LLE) from Human Plasma [3]

LLE is a cost-effective method for sample cleanup.

-

Materials:

-

Procedure:

-

To 200 µL of plasma, add the internal standard.[3]

-

Add the extraction solvent.

-

Vortex vigorously to ensure thorough mixing and extraction.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness.

-

Reconstitute the residue in the mobile phase.

-

2.1.3. Protein Precipitation (PPT) from Human Plasma [5]

PPT is a rapid and simple method for removing proteins from plasma samples.

-

Materials:

-

Human plasma.

-

This compound internal standard working solution.

-

Precipitating agent (e.g., acetonitrile or methanol).

-

-

Procedure:

-

Add the internal standard to the plasma sample.

-

Add a volume of cold precipitating agent (e.g., 3 volumes of acetonitrile to 1 volume of plasma).

-

Vortex to precipitate the proteins.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Collect the supernatant for injection into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions

Chromatographic separation is essential to resolve Atazanavir from other endogenous components and potential interferences.

| Parameter | Condition 1[2] | Condition 2[6] |

| Column | Waters Acquity UPLC C18 (50 × 2.1 mm, 1.7 µm) | BDS C-18 column (5 μm, 4.6 × 100 mm) |

| Mobile Phase A | 10 mM ammonium formate, pH 4.0, adjusted with formic acid in water | 45% water, 0.15% acetic acid, and 4 mM ammonium acetate |

| Mobile Phase B | Acetonitrile | 55% acetonitrile |

| Flow Rate | 0.300 mL/min | 0.8 mL/min |

| Gradient | Gradient program from 50:50 (A:B) to 30:70 over 1.2 minutes. | Isocratic |

| Column Temperature | 35°C | Not specified |

Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Atazanavir: m/z 705.3 → 168.0[6]Atazanavir-d5: m/z 710.2 → 168.0[6] |

| Dwell Time | Optimized for peak shape and sensitivity |

| Collision Energy | Optimized for each transition |

| Source Temperature | Optimized for desolvation |

Note: The specific MRM transition for this compound may vary slightly based on the deuteration pattern but will be higher than that of the parent drug.

Quantitative Data Summary

The following tables summarize the performance characteristics of validated methods using a deuterated internal standard for Atazanavir quantification.

Table 1: Linearity and Range

| Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) | Reference |

| Human Plasma | 5.0–6000 | Not specified | [2] |

| Human Plasma | 25–10,000 | Not specified | [3] |

| Human Hair | 0.0500–20.0 (ng/mg) | 0.99 or better | [6] |

Table 2: Accuracy and Precision

| Matrix | QC Level | Intraday Precision (%CV) | Interday Precision (%CV) | Accuracy (%) | Reference |

| Human Plasma | Multiple | 0.8 to 7.3 | Not specified | 91.3 to 104.4 | [2] |

| Human Plasma | Multiple | 2.3 to 8.3 | 2.3 to 8.3 | 90.4 to 110.5 | [3] |

| Human Hair | Multiple | 1.75 to 6.31 | 5.22 to 7.35 | -1.33 to 4.00 | [6] |

Table 3: Recovery

| Matrix | QC Level | Mean Extraction Recovery (%) | Reference |

| Human Plasma | Multiple | 97.35 to 101.06 | [2] |

| Human Plasma | Multiple | 90.0 to 99.5 | [3] |

| Human Hair | Incurred | > 95 | [6] |

Visualized Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: General workflow for the quantification of Atazanavir using this compound as an internal standard.

Caption: Logical relationship demonstrating the role of this compound in correcting for analytical variability.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full validation of an analytical method for the HIV-protease inhibitor atazanavir in combination with 8 other antiretroviral agents and its applicability to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous quantitative assay of atazanavir and 6 other HIV protease inhibitors by isocratic reversed-phase liquid chromatography in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiretroviral drug Atazanavir in human plasma. The method utilizes Atazanavir-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation or solid-phase extraction, followed by rapid chromatographic separation on a C18 reverse-phase column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method was validated according to FDA guidelines and demonstrated excellent linearity, precision, accuracy, and sensitivity over a clinically relevant concentration range. This protocol is suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials involving Atazanavir.

Introduction

Atazanavir (ATV) is a protease inhibitor widely used in the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2][3] Therapeutic drug monitoring of Atazanavir is crucial to optimize dosage, minimize toxicity, and manage drug-drug interactions, thereby improving therapeutic outcomes.[3] LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and specificity.[2][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response.[1] This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for the quantification of Atazanavir in human plasma using this compound as the internal standard.

Experimental

-

Atazanavir reference standard (≥99% purity)

-

This compound internal standard (≥99% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (K3EDTA) from a certified vendor

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[1]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Atazanavir and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Atazanavir stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Spiked Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration curve (CC) standards and QC samples.

LC-MS/MS Method

-

To 50 µL of plasma, add 50 µL of the this compound internal standard working solution.

-

Add 200 µL of 0.1 M zinc sulfate to precipitate proteins.

-

Vortex and centrifuge at 10,000 rpm for 10 minutes.

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid[1]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid[1]

-

Flow Rate: 0.300 mL/min[1]

-

Gradient:

-

0.0-0.8 min: 50% B

-

0.8-1.2 min: Ramp to 70% B

-

1.2-2.0 min: Re-equilibrate at 50% B[1]

-

-

Injection Volume: 5 µL

-

Column Temperature: 35°C[1]

-

Autosampler Temperature: 5°C[1]

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

The calibration curve was linear over the concentration range of 5.0–6000 ng/mL for Atazanavir.[1] The coefficient of determination (r²) was >0.99.

Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, LQC, MQC, HQC).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 5.0 | 6.34 | 8.12 | 105.33 | 103.5 |

| LQC | 15.0 | 4.21 | 5.67 | 98.67 | 101.2 |

| MQC | 3000 | 2.89 | 3.45 | 101.5 | 99.8 |

| HQC | 4500 | 2.19 | 2.98 | 99.25 | 100.4 |

Data compiled from representative values found in literature.[1]

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Atazanavir | LQC | 92.5 | 98.7 |

| HQC | 94.1 | 99.2 | |

| This compound | 93.3 | 98.9 |

Data compiled from representative values found in literature.[1]

Atazanavir was found to be stable in human plasma under various storage and handling conditions, including bench-top (4 hours), freeze-thaw cycles (3 cycles), and long-term storage at -80°C (90 days).

Experimental Workflow and Diagrams

Caption: Experimental workflow for Atazanavir quantification.

Caption: Logical relationship of the analytical method.

Conclusion

This application note presents a detailed, validated LC-MS/MS method for the quantitative determination of Atazanavir in human plasma using this compound as an internal standard. The method is sensitive, specific, accurate, and precise, making it a reliable tool for therapeutic drug monitoring and pharmacokinetic studies of Atazanavir. The simple sample preparation and rapid chromatographic run time allow for high-throughput analysis in a clinical or research setting.

References

- 1. Validation of Simultaneous Quantitative Method of HIV Protease Inhibitors Atazanavir, Darunavir and Ritonavir in Human Plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Atazanavir-d6 for In Vivo DMPK Studies

Introduction

Atazanavir (ATV) is an azapeptide protease inhibitor approved for the treatment of HIV-1 infection.[1] It is primarily metabolized by the cytochrome P450 3A (CYP3A) family of enzymes, particularly CYP3A4 and CYP3A5.[2] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of atazanavir is critical for optimizing dosing regimens and managing drug-drug interactions. The use of stable isotope-labeled analogs, such as this compound, is a powerful tool in DMPK research.

Deuteration, the replacement of hydrogen atoms with deuterium, can significantly alter the metabolic fate of a drug due to the kinetic isotope effect (KIE).[3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of this bond.[3] This can lead to a longer half-life, increased plasma exposure, and potentially altered metabolite profiles.[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in preclinical in vivo DMPK studies to characterize and compare its pharmacokinetic profile against its non-deuterated counterpart.

Atazanavir Metabolism

Atazanavir undergoes extensive metabolism primarily in the liver.[5] The major biotransformation pathways are monooxygenation and dioxygenation, with minor pathways including N-dealkylation, hydrolysis, and glucuronidation.[1][2] Studies have identified multiple metabolites, with oxidation being the most common pathway, followed by hydrolysis and N-dealkylation.[6]

Caption: Metabolic pathway of Atazanavir.

The Role of Deuteration in Atazanavir DMPK

The strategic placement of deuterium on the Atazanavir molecule can influence its DMPK properties. If deuteration occurs at a site of primary metabolism, the KIE can lead to a decreased rate of clearance and a corresponding increase in drug exposure. This principle is fundamental to the design of "deuterated drugs" which may offer improved pharmacokinetic profiles.[3][7]

Caption: The Kinetic Isotope Effect on Drug Metabolism.

Comparative Pharmacokinetic Data

The primary goal of an in vivo DMPK study with this compound is to quantify differences in key pharmacokinetic parameters compared to the parent compound. Below is a table summarizing typical pharmacokinetic parameters for atazanavir and illustrative values for this compound, which reflect the expected impact of the kinetic isotope effect.

Table 1: Pharmacokinetic Parameters of Atazanavir and Illustrative this compound in an Animal Model

| Parameter | Atazanavir (Unboosted)[8] | This compound (Illustrative)* |

| Tmax (h) | ~2.5 | ~2.5 - 3.0 |

| Cmax (ng/mL) | 3152 | 3800 |

| AUC (ng·h/mL) | 27300 (approx.) | 35000 |

| Half-life (t½) (h) | ~6.5 | ~8.5 |

| Oral Clearance (CL/F) (L/h/kg) | (Calculated from AUC) | (Expected to be lower) |

| Bioavailability (%) | ~68% | (Potentially higher) |

*Values for this compound are hypothetical and for illustrative purposes only, representing a potential outcome due to the kinetic isotope effect. Actual values must be determined experimentally.

Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines a typical parallel-group study in rodents to compare the pharmacokinetics of Atazanavir and this compound.

4.1. Objective To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of Atazanavir and this compound following a single oral dose administration in Sprague-Dawley rats.

4.2. Materials

-

Test Articles: Atazanavir sulfate, this compound

-

Internal Standard: Atazanavir-d5[9] or other suitable analog for LC-MS/MS analysis.

-

Vehicle: 0.5% (w/v) methylcellulose in water, or other suitable vehicle.

-

Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

-

Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade).

4.3. Experimental Workflow Diagram

Caption: In vivo DMPK experimental workflow.

4.4. Animal Dosing and Sample Collection

-

Acclimate animals for at least 3 days prior to the study. Fast animals overnight before dosing.

-

Prepare dosing formulations of Atazanavir and this compound in the selected vehicle to a final concentration for a dose of 10 mg/kg.

-

Divide animals into two groups (n=5 per group). Administer a single oral dose of either Atazanavir or this compound via gavage.

-

Collect blood samples (~150 µL) via tail vein or saphenous vein into K2-EDTA coated tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.

-

Transfer plasma into labeled cryovials and store at -80°C until bioanalysis.

4.5. Protocol for Bioanalysis by LC-MS/MS

This method is based on established procedures for atazanavir bioanalysis.[9][10]

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard (e.g., Atazanavir-d5 at 100 ng/mL).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or HPLC vials for injection.

-

-

LC-MS/MS Conditions:

-

HPLC System: Shimadzu Nexera or equivalent.[11]

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer.[12]

-

Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).[13]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Atazanavir, this compound, and the internal standard. (Note: These must be optimized empirically).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) versus the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the curve.

-

Quantify the concentration of Atazanavir or this compound in the unknown samples from the calibration curve.

-

Calculate pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

-

Conclusion

The use of this compound in in vivo DMPK studies provides valuable insights into how isotopic substitution can modulate metabolic pathways and alter a drug's pharmacokinetic profile. The protocols and data presented here serve as a comprehensive guide for researchers to design and execute studies aimed at characterizing deuterated drug candidates. Such studies are essential for understanding the potential therapeutic advantages of deuteration, including improved safety and efficacy profiles.[14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. ClinPGx [clinpgx.org]

- 3. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Atazanavir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Revealing the metabolic sites of atazanavir in human by parallel administrations of D-atazanavir analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioscientia.de [bioscientia.de]

- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 9. Development and validation of an assay to analyze atazanavir in human hair via liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple, Efficient, and Sensitive Method for Simultaneous Detection of Anti-HIV Drugs Atazanavir, Ritonavir, and Tenofovir by Use of Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Cell-Associated Atazanavir, Darunavir, Lopinavir, Ritonavir, and Efavirenz Concentrations in Human Mononuclear Cell Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Safety of Twice-daily Ritonavir-boosted Atazanavir With Rifampicin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 14. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atazanavir is an essential protease inhibitor used in the treatment of HIV-1 infection.[1][2][3] Understanding its complex metabolic pathways is crucial for optimizing its therapeutic efficacy and minimizing adverse effects. Stable isotope labeling, particularly with deuterium, offers a powerful technique for elucidating drug metabolism.[4][][6][7] This document provides detailed application notes and protocols for utilizing Atazanavir-d6 as a tracer in metabolic pathway analysis. The use of a deuterated analog allows for the precise tracking of the drug and its metabolites through various biological systems, facilitating unambiguous identification and quantification.